molecular formula C9H14Br2N4 B2688913 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide CAS No. 1423032-45-4

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide

Cat. No.: B2688913
CAS No.: 1423032-45-4
M. Wt: 338.047
InChI Key: QYPUVNRBOQYXRQ-UHFFFAOYSA-N
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Description

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound is characterized by its unique structure, which includes a methylimidazo[1,2-a]pyrimidine ring system attached to an ethanamine group, and it is typically available as a dihydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyrimidine core. This is followed by alkylation with an ethylamine derivative to introduce the ethanamine group. The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce reduced derivatives of the imidazo[1,2-a]pyrimidine ring .

Scientific Research Applications

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Amino-1-propargylpyridinium bromide
  • 2-Amino-1-(2-bromoallyl)pyridinium bromide

Uniqueness

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring and the presence of the ethanamine group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2BrH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUVNRBOQYXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-45-4
Record name 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide
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